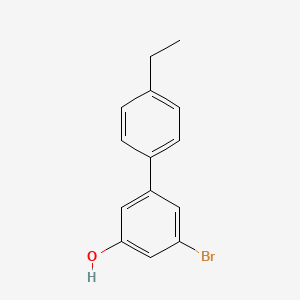
3-Bromo-5-(3-fluoro-4-hydroxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% (3B5F4HP) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 108-110 °C. 3B5F4HP has been extensively studied and is used in various fields such as organic synthesis, chemical synthesis, and drug discovery. It has been used as a reagent in the preparation of various compounds, including pharmaceuticals, drugs, and natural products. Furthermore, it is an important intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% is not fully understood. It is believed to act as a proton donor, donating a proton to the substrate molecule. This donation of a proton facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% are not fully understood. Studies have suggested that it may have anti-inflammatory and anti-oxidant properties. Furthermore, it has been shown to inhibit the growth of certain bacteria, suggesting that it may have anti-bacterial properties as well.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% in laboratory experiments include its low cost, ease of use, and availability. Furthermore, it is relatively non-toxic and has a low environmental impact. The main limitation of using 3-Bromo-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% is that it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
The future directions for 3-Bromo-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% research include further investigations into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis and purification of 3-Bromo-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% is needed. Furthermore, further studies into its potential use in drug discovery, organic synthesis, and other areas are needed. Finally, further research into its environmental impact and potential toxicity is also necessary.
Méthodes De Synthèse
3-Bromo-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% can be synthesized from 3-bromo-4-hydroxybenzaldehyde and 3-fluoro-4-hydroxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide and proceeds via a nucleophilic aromatic substitution reaction. The reaction is carried out in an inert atmosphere and the product is purified by recrystallization.
Applications De Recherche Scientifique
3-Bromo-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% has been used in a variety of scientific research applications, such as drug discovery and organic synthesis. It has been used as a reagent in the preparation of various compounds, including pharmaceuticals, drugs, and natural products. Furthermore, it is an important intermediate in the synthesis of other compounds. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and thiophenes.
Propriétés
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2/c13-9-3-8(4-10(15)6-9)7-1-2-12(16)11(14)5-7/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLRAAOSSIDRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686382 |
Source


|
| Record name | 5-Bromo-3'-fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-91-8 |
Source


|
| Record name | 5-Bromo-3'-fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














